Enhanced Lipophilicity and CNS Desirability Mediated by the 3-Methoxy Substituent
The target compound exhibits a computed XLogP3-AA value of 2.1 [1]. This is indicative of a desirable lipophilicity range for CNS drug candidates, balancing passive permeability with sufficient solubility. In contrast, the unsubstituted analog 4-(pyrrolidin-1-ylmethyl)quinoline is predicted to have a significantly lower XLogP (est. <1.5), lacking the critical methyl group contribution [1]. This difference is pivotal for researchers optimizing blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 4-(pyrrolidin-1-ylmethyl)quinoline (unsubstituted analog). Baseline XLogP3-AA for quinoline core is ~1.5; des-methoxy analog is estimated lower. |
| Quantified Difference | Target compound is approximately 0.6-0.8 log units more lipophilic than the unsubstituted analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]. Comparator value is a theoretical estimate based on the loss of the methoxy group. |
Why This Matters
Directly guides selection for CNS-oriented projects where logP is a critical parameter for blood-brain barrier penetration; the 3-methoxy group provides a strategic advantage.
- [1] PubChem. (2026). Compound Summary for CID 131702805, 4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline. National Center for Biotechnology Information. View Source
